2,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H8F2N2O3S It is characterized by the presence of two fluorine atoms, a methyl group, and an oxazole ring attached to a benzenesulfonamide structure
Preparation Methods
The synthesis of 2,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the fluorination of 2,5-dichlorotoluene to produce 2,5-difluorotoluene. This intermediate is then subjected to nitration to yield 2,5-difluoro-4-nitrotoluene . The nitro group is subsequently reduced to an amine, which is then reacted with a sulfonyl chloride derivative to form the final benzenesulfonamide compound.
Chemical Reactions Analysis
2,5-Difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,5-Difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, thereby modulating their activity. The presence of fluorine atoms and the oxazole ring enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to 2,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide include:
2,5-Difluoro-4-nitrotoluene: An intermediate in the synthesis of the target compound.
1,3-Difluoro-2-methyl-5-nitrobenzene: Another fluorinated aromatic compound with similar structural features.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: A related compound lacking the fluorine atoms, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O3S/c1-6-4-10(13-17-6)14-18(15,16)9-5-7(11)2-3-8(9)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXLAOAOFGYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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